molecular formula C5H9NO2S B1293916 Omonasteine CAS No. 60175-95-3

Omonasteine

Cat. No. B1293916
CAS RN: 60175-95-3
M. Wt: 147.2 g/mol
InChI Key: JZKHUBWXBZINMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Omonasteine is a chemical compound used in sequential peptide ligation for the synthesis of the BRD7 bromodomain . It has a molecular formula of C5H9NO2S .


Synthesis Analysis

Omonasteine is used in sequential peptide ligation strategies, extending the scope of homocysteine (Hcy) ligation to longer, methionine-rich proteins . The Hcy-to-Omonasteine conversion can be performed on-resin, while the Omonasteine-to-Hcy deprotection can be performed in situ after peptide ligation .


Molecular Structure Analysis

The molecular formula of Omonasteine is C5H9NO2S . It has an average mass of 147.195 Da and a mono-isotopic mass of 147.035400 Da .


Chemical Reactions Analysis

Omonasteine is involved in sequential peptide ligation strategies. It extends the scope of homocysteine (Hcy) ligation to longer, methionine-rich proteins. The conversion of Hcy to Omonasteine can be performed on-resin, while the deprotection of Omonasteine to Hcy can be performed in situ after peptide ligation .

Scientific Research Applications

Peptide Synthesis

Omonasteine is used in sequential peptide ligation strategies, which extends the scope of homocysteine (Hcy) ligation to longer, methionine-rich proteins . The conversion of Hcy to Omonasteine can be performed on-resin, while the Omonasteine to Hcy deprotection can be performed in situ after peptide ligation .

Protein Synthesis

The compound has been successfully applied in the synthesis of the BRD7 bromodomain . This indicates its potential use in the field of protein synthesis, particularly for proteins that are rich in methionine.

Chemical Derivatization

In gas chromatography–mass spectrometry (GC–MS) based methods, Omonasteine is used for chemical derivatization with isobutyl chloroformate (IBCF) in the presence of pyridine as a catalyst . This process is followed by an ethyl acetate extraction of the obtained isobutyl derivative of Omonasteine .

Biological Marker

Omonasteine, in the form of 1,3-thiazinane-4-carboxylic acid (TCA), is formed in vivo in humans . This compound can be identified and quantified in human urine using GC–MS, which suggests its potential as a biological marker .

Clinical Analysis

The GC–MS assay for Omonasteine may provide a new analytical tool for routine clinical analysis of the role of TCA in living systems in the near future . This could be particularly useful in the diagnosis and monitoring of certain diseases.

Drug Discovery

Omonasteine serves as a valuable synthetic precursor for the preparation of various heterocyclic compounds, including functionalized thiazinanes and their derivatives. These heterocycles possess diverse biological properties and are of interest in drug discovery efforts.

Safety and Hazards

When handling Omonasteine, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

1,3-thiazinane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c7-5(8)4-1-2-9-3-6-4/h4,6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKHUBWXBZINMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCNC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866794
Record name Tetrahydro-2H-1,3-thiazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Omonasteine

CAS RN

60175-95-3
Record name Tetrahydro-2H-1,3-thiazine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60175-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Omonasteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060175953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrahydro-2H-1,3-thiazine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Omonasteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.434
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMONASTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X84GC156K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Omonasteine
Reactant of Route 2
Omonasteine
Reactant of Route 3
Omonasteine
Reactant of Route 4
Omonasteine
Reactant of Route 5
Omonasteine
Reactant of Route 6
Omonasteine

Q & A

Q1: What is the significance of 1,3-thiazinane-4-carboxylic acid (TCA) in biological systems?

A: TCA is a molecule of significant interest due to its formation in vivo within the human body. [] It is formed from the reaction between homocysteine (Hcy), or its thiolactone form, and formaldehyde. Both Hcy and formaldehyde are naturally present in the body, making TCA a relevant target for understanding potential metabolic pathways and their implications. []

Q2: How is 1,3-thiazinane-4-carboxylic acid (TCA) measured in biological samples?

A: A validated gas chromatography-mass spectrometry (GC-MS) method has been developed to identify and quantify TCA in human urine. [] This method involves derivatizing TCA with isobutyl chloroformate, followed by extraction and analysis. This analytical technique provides a reliable tool for studying TCA levels and their potential correlations with physiological conditions. []

Q3: How is Omonasteine used in peptide synthesis?

A: Omonasteine (Omo), a synonym for 1,3-thiazinane-4-carboxylic acid, presents a valuable tool in peptide synthesis, particularly for long, methionine-rich sequences. [] It serves as a masked form of homocysteine, enabling sequential peptide ligation strategies. Omo can be incorporated into peptides on resin and later converted back to homocysteine in situ after the ligation process. This strategy has proven successful in synthesizing the BRD7 bromodomain, demonstrating its utility in creating complex biomolecules. []

Q4: Are there any derivatives of 1,3-thiazinane-4-carboxylic acid with potential applications?

A: Yes, researchers have synthesized odorless derivatives of S-methylmethionine sulfonium (SMMS) that include 1,3-thiazinane-4-carboxylic acid in their structure. [] Specifically, (2S,4R)-, (2S,4S)-, (2R,4R)-, and (2R,4S)-2-phenyl-1,3-thiazinane-4-carboxylic acid has been shown to promote skin health. This derivative increases human dermal fibroblasts and keratinocyte proliferation, enhances cell survival against UV damage, and regulates collagen and MMP expression in response to UV exposure. These findings highlight the potential of this specific 1,3-thiazinane-4-carboxylic acid derivative in developing cosmetic products with skin-protective benefits. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.